molecular formula C18H22N2O2 B2752494 2-(4-isopropylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide CAS No. 946322-98-1

2-(4-isopropylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide

Cat. No.: B2752494
CAS No.: 946322-98-1
M. Wt: 298.386
InChI Key: MDJJMWZISXRSDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Isopropylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of an isopropylphenyl group and a tetrahydrobenzo[c]isoxazole moiety, linked via an acetamide bridge, which contributes to its distinctive chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-isopropylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Tetrahydrobenzo[c]isoxazole Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-nitrobenzyl alcohol and an alkene under catalytic hydrogenation conditions.

    Attachment of the Isopropylphenyl Group: The isopropylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropylbenzene and a suitable acylating agent.

    Formation of the Acetamide Linkage: The final step involves the coupling of the isopropylphenyl derivative with the tetrahydrobenzo[c]isoxazole intermediate using an acylation reaction, typically employing acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxy or keto derivatives.

    Reduction: Reduction reactions can target the nitro group (if present in intermediates) or the isoxazole ring, potentially yielding amine or reduced isoxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, RNH₂) under appropriate conditions (e.g., Lewis acids for electrophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropyl group may yield 4-isopropylbenzaldehyde, while reduction of the isoxazole ring could produce tetrahydrobenzo[c]isoxazol-3-amine derivatives.

Scientific Research Applications

2-(4-Isopropylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide has been explored for various scientific research applications:

    Chemistry: As a building block in organic synthesis, it can be used to create more complex molecules with potential pharmaceutical applications.

    Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding, particularly in the context of neurological research.

    Medicine: Potential therapeutic applications include its use as a lead compound in the development of drugs targeting specific receptors or enzymes involved in disease pathways.

    Industry: It may find use in the development of novel materials or as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Isopropylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]thiazol-3-yl)acetamide: Similar in structure but with a thiazole ring instead of an isoxazole ring.

    2-(4-Isopropylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]oxazol-3-yl)acetamide: Contains an oxazole ring, offering different electronic properties and reactivity.

    2-(4-Isopropylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]pyrazol-3-yl)acetamide: Features a pyrazole ring, which may affect its biological activity and binding affinity.

Uniqueness

The uniqueness of 2-(4-isopropylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide lies in its specific combination of structural elements, which confer distinct chemical and biological properties. The isoxazole ring, in particular, may offer unique interactions with biological targets compared to other heterocycles, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-propan-2-ylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12(2)14-9-7-13(8-10-14)11-17(21)19-18-15-5-3-4-6-16(15)20-22-18/h7-10,12H,3-6,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJJMWZISXRSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)NC2=C3CCCCC3=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.